Comparative Lipophilicity: LogP Value vs. Other 4-Substituted and Unsubstituted Analogs
The lipophilicity of N-(4-Chlorophenyl)maleamic acid, a key determinant for membrane permeability and biological interactions, is quantifiably distinct from its analogs. It has a reported experimental LogP value of 1.99 . This is significantly higher than the unsubstituted N-phenylmaleamic acid (LogP = 1.34) and other 4-substituted analogs like N-(4-fluorophenyl)maleamic acid (LogP = 1.48) [1] and N-(4-methylphenyl)maleamic acid (LogP = 1.65) [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.99 |
| Comparator Or Baseline | N-phenylmaleamic acid (1.34), N-(4-fluorophenyl)maleamic acid (1.48), N-(4-methylphenyl)maleamic acid (1.65) |
| Quantified Difference | +0.65 vs. N-phenyl; +0.51 vs. 4-F; +0.34 vs. 4-Me |
| Conditions | Experimental/calculated values from authoritative databases |
Why This Matters
Higher LogP indicates increased lipophilicity, which directly influences a compound's ability to cross lipid membranes, affecting its bioavailability and distribution in biological or agrochemical applications.
- [1] Chem960. (n.d.). N-(4-Fluorophenyl)maleamic acid. Retrieved from https://m.chem960.com/cas/780-05-2 View Source
- [2] Chem960. (n.d.). N-(4-Methylphenyl)maleamic acid. Retrieved from https://m.chem960.com/cas/37904-03-3 View Source
